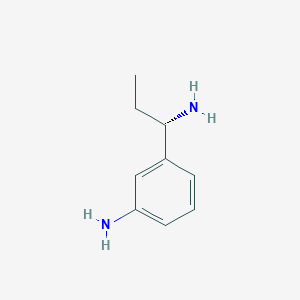

(S)-3-(1-Amino-propyl)-phenylamine

CAS No.:

Cat. No.: VC3337518

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2 |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 3-[(1S)-1-aminopropyl]aniline |

| Standard InChI | InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1 |

| Standard InChI Key | NFNRDIHXXVJCJI-VIFPVBQESA-N |

| Isomeric SMILES | CC[C@@H](C1=CC(=CC=C1)N)N |

| Canonical SMILES | CCC(C1=CC(=CC=C1)N)N |

Introduction

Structural Characteristics

Molecular Identification

(S)-3-(1-Amino-propyl)-phenylamine is identified in chemical databases with specific identifiers that distinguish it from other compounds. According to PubChem data, it is assigned the CID 86316427, providing a unique reference point for researchers and chemists . The compound has several synonyms including (S)-3-(1-Aminopropyl)aniline, 3-[(1S)-1-aminopropyl]aniline, and SCHEMBL17454798, which may be encountered in different scientific literature and databases . These alternative names reflect various naming conventions while referring to the same chemical entity with identical structural features.

Chemical Structure

The chemical structure of this compound is defined by its molecular formula C9H14N2, representing a framework of nine carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms arranged in a specific three-dimensional configuration . The compound features a phenyl ring with an amino group (-NH2) at the meta position and a chiral carbon center in the side chain that carries another amino group and a propyl moiety . This arrangement creates its distinctive S-configuration, which is critical to its chemical behavior and potential applications in stereoselective reactions and biological systems.

Stereochemical Properties

The stereochemistry of (S)-3-(1-Amino-propyl)-phenylamine is a defining characteristic that substantially influences its chemical and biological behavior. The compound possesses one defined atom stereocenter, which adopts the S configuration according to the Cahn-Ingold-Prelog priority rules . This stereochemistry can be represented in various notation systems including the SMILES notation as CCC@@HN, indicating the specific three-dimensional arrangement of atoms around the chiral carbon . The InChI representation (InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1) provides a more comprehensive digital encoding of the compound's structure including its stereochemical configuration .

Physical and Chemical Properties

Fundamental Physical Properties

The physical properties of (S)-3-(1-Amino-propyl)-phenylamine are important determinants of its behavior in various chemical and biological systems. The compound has a molecular weight of 150.22 g/mol, placing it in the category of small organic molecules . Its exact mass, calculated as 150.115698455 Da, represents the precise molecular mass using the most abundant isotopes of each constituent element . This property is particularly useful in mass spectrometry-based identification and analysis of the compound in complex mixtures.

Chemical Properties and Reactivity

The chemical properties of this compound are largely determined by the presence of two amino groups and an aromatic ring. With a computed XLogP3-AA value of 1, the compound exhibits moderate lipophilicity, which influences its solubility properties in various solvents . It contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, which are crucial for its interactions with biological macromolecules and other chemical entities . The compound has a topological polar surface area (TPSA) of approximately 52 Ų, indicating the surface area occupied by nitrogen and other polar atoms, which affects its ability to permeate cell membranes .

Tabulated Physical and Chemical Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 150.22 g/mol | Determines diffusion rates and general physical behavior |

| XLogP3-AA | 1 | Indicates moderate lipophilicity |

| Hydrogen Bond Donor Count | 2 | Important for intermolecular interactions |

| Hydrogen Bond Acceptor Count | 2 | Critical for binding to receptors and other molecules |

| Rotatable Bond Count | 2 | Affects conformational flexibility |

| Topological Polar Surface Area | 52 Ų | Influences membrane permeability |

| Defined Atom Stereocenter Count | 1 | Determines stereochemical properties |

| Complexity | 114 | Measure of structural complexity |

Spectroscopic Characteristics

Analytical Identification

The spectroscopic identification of (S)-3-(1-Amino-propyl)-phenylamine can be achieved through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would typically show distinctive signals for the aromatic protons, the chiral proton, and the amino groups. Mass spectrometry would reveal a molecular ion peak at m/z 150.12, corresponding to its monoisotopic mass . The fragmentation pattern would likely show characteristic losses of the amino groups and cleavage of the propyl chain, providing a fingerprint for identification purposes.

Synthetic Approaches

General Synthetic Strategies

The synthesis of (S)-3-(1-Amino-propyl)-phenylamine would likely involve stereoselective methods to ensure the correct configuration at the chiral center. By analogy with similar compounds, potential synthetic routes might include asymmetric reduction of appropriate prochiral ketones, stereoselective amination reactions, or resolution of racemic mixtures . The starting materials could include appropriately substituted benzaldehydes or nitrobenzenes that would be transformed through a series of reactions to introduce the chiral center with the correct stereochemistry.

Stereoselective Synthesis

Drawing parallels from the synthesis of related compounds such as amphetamine derivatives, one potential approach might involve the reduction of a suitable amino acid precursor using lithium aluminum hydride or similar reducing agents . For example, a phenylalanine derivative could be reduced to an amino alcohol, which could then be further transformed to introduce the propyl chain while maintaining the stereochemical integrity of the chiral center . The careful selection of reagents and reaction conditions would be crucial to preserve the stereochemistry throughout the synthetic sequence.

Comparison with (R)-3-(1-Amino-propyl)-phenylamine

Structural Differences

The primary difference between (S)-3-(1-Amino-propyl)-phenylamine and its R-enantiomer lies in the spatial arrangement of substituents around the chiral carbon atom. While the S-enantiomer has the specific configuration denoted by the InChI string containing "t9-/m0/s1", the R-enantiomer is characterized by "t9-/m1/s1" . This seemingly minor difference in three-dimensional structure can lead to significant differences in biological activity and chemical behavior, as is often observed with chiral compounds.

Comparative Table of Enantiomers

| Property | (S)-3-(1-Amino-propyl)-phenylamine | (R)-3-(1-Amino-propyl)-phenylamine |

|---|---|---|

| PubChem CID | 86316427 | 86316429 |

| InChIKey | NFNRDIHXXVJCJI-VIFPVBQESA-N | NFNRDIHXXVJCJI-SECBINFHSA-N |

| SMILES | CCC@@HN | CCC@HN |

| Configuration at C-1 | S | R |

| Optical Rotation | Expected to be positive (+) | Expected to be negative (-) |

Future Research Directions

Expanding Synthetic Methodologies

Future research might focus on developing more efficient and stereoselective methods for synthesizing (S)-3-(1-Amino-propyl)-phenylamine. This could include exploring novel catalytic systems for asymmetric transformations, investigating biocatalytic approaches using enzymes, or developing continuous flow processes for more sustainable manufacturing . Advances in these areas would enhance the accessibility of this compound for various applications.

Exploring Biological Activities

The biological evaluation of (S)-3-(1-Amino-propyl)-phenylamine and derivatives could reveal new potential applications in medicinal chemistry. Studies investigating its interactions with specific biological targets, its pharmacokinetic properties, and its potential therapeutic effects would contribute valuable knowledge to the scientific community. Given its structural similarity to compounds with known bioactivity, such investigations could uncover novel biological roles for this chiral amine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume